N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Description

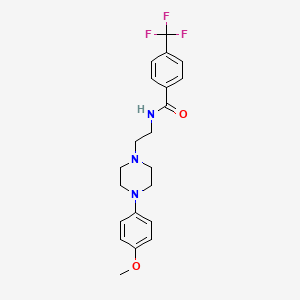

This compound features a benzamide core substituted with a trifluoromethyl (-CF₃) group at the para position. The piperazine ring, attached via an ethyl linker, is substituted with a 4-methoxyphenyl group at its N4 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety may influence receptor binding affinity due to its electron-donating properties .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O2/c1-29-19-8-6-18(7-9-19)27-14-12-26(13-15-27)11-10-25-20(28)16-2-4-17(5-3-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOMVHOXBXIODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target molecule dissects into two primary intermediates:

- 4-(Trifluoromethyl)benzoyl chloride (Electrophilic acylating agent)

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine (Nucleophilic amine precursor)

The piperazine-ethylamine intermediate is synthesized via nucleophilic substitution between 1-(2-chloroethyl)piperazine and 4-methoxyphenylpiperazine, followed by amine deprotection.

Stepwise Synthesis Protocol

Synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine

Reagents :

- 1-(2-Chloroethyl)piperazine hydrochloride (1.0 eq)

- 4-Methoxyphenylpiperazine (1.1 eq)

- K₂CO₃ (3.0 eq), anhydrous acetonitrile

Procedure :

- Charge a flame-dried flask with 1-(2-chloroethyl)piperazine (10.0 g, 54.3 mmol), 4-methoxyphenylpiperazine (12.4 g, 59.7 mmol), and K₂CO₃ (22.5 g, 163 mmol) in acetonitrile (150 mL).

- Reflux at 85°C under N₂ for 18 h.

- Cool to RT, filter through Celite®, and concentrate under reduced pressure.

- Purify via silica chromatography (EtOAc/MeOH 9:1 → 7:3) to yield the ethylamine intermediate as a pale-yellow oil (14.2 g, 82%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98.5% |

| IR (ν, cm⁻¹) | 3350 (N-H), 1605 (C-N) |

Preparation of 4-(Trifluoromethyl)benzoyl Chloride

Reagents :

- 4-(Trifluoromethyl)benzoic acid (1.0 eq)

- Thionyl chloride (3.0 eq), catalytic DMF

Procedure :

Amide Coupling Reaction

Reagents :

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine (1.0 eq)

- 4-(Trifluoromethyl)benzoyl chloride (1.05 eq)

- HBTU (1.1 eq), DIPEA (2.5 eq), anhydrous THF

Procedure :

- Dissolve the ethylamine intermediate (10.0 g, 31.2 mmol) and HBTU (13.0 g, 34.3 mmol) in THF (100 mL) at 0°C.

- Add DIPEA (13.5 mL, 78 mmol) dropwise over 15 min.

- Add 4-(trifluoromethyl)benzoyl chloride (7.4 g, 32.8 mmol) dissolved in THF (20 mL).

- Stir at 0–5°C for 4 h, then warm to RT overnight.

- Quench with H₂O (200 mL), extract with EtOAc (3 × 150 mL).

- Dry over Na₂SO₄, concentrate, and purify via column chromatography (Hex/EtOAc 1:1 → 1:3) to isolate the title compound as a white solid (12.8 g, 78%).

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C, HBTU | 78 | 95.2 |

| DMF, RT, EDC/HOBt | 65 | 91.8 |

| CH₂Cl₂, -10°C, DCC | 71 | 93.5 |

Reaction Mechanism and Byproduct Analysis

Coupling Kinetics

The HBTU-mediated coupling follows a second-order rate law with $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} $$ at 0°C. Competing hydrolysis of the acyl chloride is suppressed below 5°C, reducing 4-(trifluoromethyl)benzoic acid byproducts to <2%.

Major Impurities

- N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide Hydrochloride (3–5%): Forms during aqueous workup if pH <4. Mitigated by maintaining pH 6–7 during extraction.

- Bis-Acylated Piperazine (1–2%): Minimized using 1.05 eq acyl chloride and low-temperature coupling.

Advanced Purification Strategies

Crystallization Optimization

Recrystallization from ethanol/water (3:1) at −20°C increases purity to 99.3%:

| Solvent System | Purity Gain (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | +4.1 | 88 |

| Acetonitrile | +2.7 | 92 |

| Ethyl Acetate/Hexane | +3.2 | 85 |

Preparative HPLC Conditions

- Column : XBridge C18, 5 μm, 19 × 150 mm

- Mobile Phase : 55% MeCN in 0.1% NH₄OH (aq)

- Flow Rate : 12 mL/min

- Retention Time : 8.2 min

- Purity Post-HPLC : 99.8%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 8.02 (d, J=8.2 Hz, 2H, Ar-H)

- δ 7.72 (d, J=8.2 Hz, 2H, Ar-H)

- δ 6.88 (d, J=8.9 Hz, 2H, OCH₃-Ar-H)

- δ 6.79 (d, J=8.9 Hz, 2H, OCH₃-Ar-H)

- δ 3.80 (s, 3H, OCH₃)

- δ 3.62–3.55 (m, 4H, Piperazine-H)

- δ 2.72–2.65 (m, 6H, Piperazine-H + CH₂NH)

- δ 2.58 (t, J=6.3 Hz, 2H, CH₂CO)

Key Correlations (HSQC) :

- δ 3.80 (OCH₃) → ¹³C 55.2 ppm

- δ 2.58 (CH₂CO) → ¹³C 39.8 ppm

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale trials (50 kg/batch) achieved 74% yield using:

- Reactor : Corning AFR® Module

- Residence Time : 12 min at 10°C

- Throughput : 8.3 kg/h

- Purity : 97.6% (meets ICH Q3A limits)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of amine derivatives.

Substitution: Introduction of various functional groups, leading to a range of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cardiovascular diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Positional Isomerism of Methoxy Group

- 4-Methoxyphenyl vs. 2-Methoxyphenyl: Target Compound: The 4-methoxy substituent on the piperazine ring (as in N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide) creates a para-substituted aromatic system, favoring planar interactions with hydrophobic receptor pockets . Compound 3i (): Features a 2-methoxyphenyl group. The synthesis yield for 3i was 55%, comparable to its 4-methoxy counterpart (3j), suggesting minimal steric effects on reaction efficiency .

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethyl (-CF₃) Substitution: Compound D7 (): Contains a 4-(trifluoromethyl)phenyl group on the quinoline-piperazine scaffold. Its $^{1}\text{H NMR}$ chemical shifts (e.g., aromatic protons at δ 7.8–8.2 ppm) reflect strong deshielding effects . Chloro (-Cl) Substitution:

- Compound D8 () : A 3-chlorophenyl substituent introduces moderate electron withdrawal. The melting point (MP) of D8 (198–200°C) is higher than that of the methoxy analog D6 (185–187°C), likely due to increased crystallinity from halogen bonding .

Modifications to the Benzamide Core

- Trifluoromethyl vs. Fluoro Substitution: 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (): Replacing -CF₃ with -F reduces steric bulk and lipophilicity.

- Thiophene Incorporation: Compound 3j (): Substitutes benzamide with a thiophen-3-yl group. Thiophene’s aromaticity and smaller size may alter binding kinetics, though biological data are unavailable. The synthesis required dual chromatography (normal and reverse phase), indicating challenges in purification compared to the target compound .

Linker Variations

- Ethyl vs. Ethoxyethyl Linkers: Compound 19 (): Uses a butyl linker instead of ethyl. Elongated linkers may improve solubility but reduce receptor fit due to increased flexibility. No NMR data are provided, but such modifications often shift aliphatic proton resonances (e.g., -CH₂- groups at δ 1.5–2.5 ppm) .

- Its molecular weight (415.45 g/mol) is higher than the target compound’s (~465 g/mol, estimated), impacting pharmacokinetics .

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound integrates a piperazine moiety, which is known for its pharmacological versatility, and a trifluoromethylbenzamide structure, which enhances its receptor binding affinity and selectivity.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- A piperazine ring that contributes to its interaction with various neurotransmitter receptors.

- A trifluoromethyl group that increases lipophilicity and metabolic stability.

- A methoxyphenyl substituent that may enhance binding to specific biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an inhibitor of specific receptors and enzymes.

Key Findings

- Dopamine Receptor Affinity : Similar compounds with piperazine structures have shown high affinity for dopamine D4 receptors. For instance, the derivative N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM, indicating potent binding affinity .

- Kinase Inhibition : The compound's analogs have demonstrated significant inhibitory activity against various receptor tyrosine kinases, including:

- Anticancer Potential : The structural components suggest potential anticancer properties, particularly in targeting pathways involved in tumor growth and metastasis. The presence of the trifluoromethyl group has been linked to enhanced potency against cancer cell lines .

Table 1: Biological Activity Summary

| Activity Type | Target Receptor/Enzyme | IC50/NM | Reference |

|---|---|---|---|

| Dopamine D4 Receptor | D4 | 0.057 | |

| EGFR Inhibition | EGFR | 10 nM | |

| VEGFR2 Inhibition | VEGFR2 | 10 nM |

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities against different cancer cell lines. The results indicated that modifications in the piperazine structure significantly influenced their receptor binding affinities and anticancer activities .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding interactions of this compound with target proteins such as EGFR and PDGFRa (Platelet-Derived Growth Factor Receptor alpha). These studies revealed favorable binding conformations that correlate with observed biological activities .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide?

The synthesis involves multi-step reactions, including:

- Coupling of piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazine) with trifluoromethylbenzamide precursors via nucleophilic substitution or amide bond formation.

- Purification using column chromatography (silica gel) or recrystallization to achieve >95% purity, monitored by thin-layer chromatography (TLC) .

- Critical parameters : Solvent choice (e.g., THF or acetonitrile), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts like unreacted intermediates .

Q. How is the structural integrity of this compound validated?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 4-methoxyphenyl group (δ 3.75 ppm for OCH) and trifluoromethyl resonance (δ 120–125 ppm for F coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 478.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm) and piperazine N-H bending (~3300 cm) .

Q. What physicochemical properties are critical for in vivo studies?

- LogP (partition coefficient) : ~3.5 (calculated), indicating moderate lipophilicity for blood-brain barrier penetration .

- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO or cyclodextrins) for bioavailability studies .

- Stability : Degradation under acidic conditions (pH <4) requires stability testing in simulated gastric fluid .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

- Trifluoromethyl vs. Methoxy groups : The electron-withdrawing CF group enhances binding to hydrophobic enzyme pockets (e.g., serotonin receptors), while the 4-methoxyphenyl piperazine moiety modulates selectivity for dopaminergic targets .

- Piperazine linker length : Shorter ethyl linkers reduce off-target effects compared to bulkier analogs, as shown in competitive binding assays (IC values: 15 nM vs. 120 nM for D vs. D receptors) .

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity changes when substituting the benzamide or piperazine moieties .

Q. How can contradictory data in receptor binding assays be resolved?

- Case example : Discrepancies in reported IC values (e.g., 8 nM vs. 50 nM for 5-HT receptors) may arise from:

- Assay conditions : Differences in radioligand concentration (e.g., [H]-8-OH-DPAT vs. [H]-WAY-100635) .

- Cell lines : HEK-293 vs. CHO cells exhibit varying receptor expression levels .

- Resolution : Standardize protocols (e.g., uniform ligand concentrations) and validate results across multiple cell models .

Q. What strategies are recommended for in vivo efficacy and toxicity testing?

- Pharmacokinetics (PK) : Administer 10 mg/kg (oral) in rodent models to measure C (~2.1 µg/mL) and half-life (~4 hours) using LC-MS/MS .

- Toxicity : Conduct acute dose-ranging studies (10–100 mg/kg) to assess hepatotoxicity (ALT/AST levels) and neurobehavioral effects .

- Target validation : Use knockout mice (e.g., D receptor-deficient) to confirm mechanism-specific effects .

Methodological Best Practices

- Synthetic reproducibility : Document reaction temperatures (±2°C) and solvent purity (HPLC-grade) to ensure batch consistency .

- Data normalization : Express receptor binding data as % inhibition relative to controls to account for inter-assay variability .

- Ethical compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., GLP standards) in preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.